molecular formula C14H10F3NO3 B6394551 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% CAS No. 1261921-80-5

6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%

Cat. No. B6394551
CAS RN: 1261921-80-5
M. Wt: 297.23 g/mol
InChI Key: NICHXHBUIRUWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% (6-MTFN) is an organic compound that has been studied extensively in the scientific community. It is an important component of various research applications, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a variety of scientific research applications. It has been used in the study of receptor-ligand interactions, cellular signaling pathways, and enzyme inhibition. It has also been used in the study of enzyme kinetics, drug-receptor interactions, and drug metabolism. Additionally, 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been used in the study of the effects of drugs on the central nervous system.

Mechanism of Action

6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% acts as an agonist at the nicotinic acetylcholine receptor. This receptor is involved in the regulation of neurotransmission and is found in the central and peripheral nervous systems. It is believed that 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% binds to the receptor and activates it, leading to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects
6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to improved mood and cognitive function. Additionally, 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to using 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% in solution, which can lead to inaccurate results.

Future Directions

There are a number of potential future directions for the use of 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%. It could be used in the study of the effects of drugs on the central nervous system, as well as in the study of receptor-ligand interactions. Additionally, it could be used in the study of enzyme kinetics and drug metabolism. Furthermore, it could be used in the development of new drugs and treatments for neurological disorders. Finally, it could be used in the study of the effects of environmental toxins on the nervous system.

Synthesis Methods

6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. This reaction produces 4-methoxy-3-trifluoromethylbenzoylacetic acid ethyl ester. This ester is then reacted with nicotinic acid in the presence of sodium hydroxide to produce 6-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%.

properties

IUPAC Name

6-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-5-3-8(6-10(12)14(15,16)17)11-4-2-9(7-18-11)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICHXHBUIRUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688400
Record name 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-80-5
Record name 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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